molecular formula C10H9F3O2 B13557553 2-[3-(Trifluoromethoxy)phenyl]propanal

2-[3-(Trifluoromethoxy)phenyl]propanal

Cat. No.: B13557553
M. Wt: 218.17 g/mol
InChI Key: GISZGUTXHMXCHV-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)phenyl]propanal is a chemical compound with the molecular formula C10H9F3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethoxy)phenyl]propanal typically involves the introduction of a trifluoromethoxy group into an aromatic ring. This can be achieved through various trifluoromethoxylation reagents and methods. One common approach is the reaction of 3-(trifluoromethoxy)benzaldehyde with propanal under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and catalysts can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethoxy)phenyl]propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-[3-(Trifluoromethoxy)phenyl]propanoic acid.

    Reduction: 2-[3-(Trifluoromethoxy)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Trifluoromethoxy)phenyl]propanal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Trifluoromethoxy)phenyl]propanal: Similar structure but with the trifluoromethoxy group in a different position on the aromatic ring.

    3-[2,3-Bis(trifluoromethoxy)phenyl]propanal: Contains an additional trifluoromethoxy group, leading to different chemical properties.

Uniqueness

This positioning can lead to distinct interactions with biological targets and different reactivity patterns compared to its analogs .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]propanal

InChI

InChI=1S/C10H9F3O2/c1-7(6-14)8-3-2-4-9(5-8)15-10(11,12)13/h2-7H,1H3

InChI Key

GISZGUTXHMXCHV-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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